REACTION_CXSMILES
|
C(O)C.OS(O)(=O)=O.[Br:9][C:10]1[CH:16]=[C:15]([CH:17]([CH3:19])[CH3:18])[CH:14]=[CH:13][C:11]=1N.N([O-])=O.[Na+]>O.[Cu]>[Br:9][C:10]1[CH:11]=[CH:13][CH:14]=[C:15]([CH:17]([CH3:19])[CH3:18])[CH:16]=1 |f:3.4|
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
94 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
117 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(N)C=CC(=C1)C(C)C
|
Name
|
copper
|
Quantity
|
12 g
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 °C
|
Type
|
CUSTOM
|
Details
|
while vigorously stirring, at −5° C. over 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred for about 30 min longer
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for 4 h
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
filtered through a glass frit (G3)
|
Type
|
ADDITION
|
Details
|
The filtrate was poured into 2500 cm3 of cold water
|
Type
|
EXTRACTION
|
Details
|
The organic product was extracted with 4×400 ml of dichloromethane
|
Type
|
EXTRACTION
|
Details
|
The combined extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over K2CO3
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
DISTILLATION
|
Details
|
Fractional distillation
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |